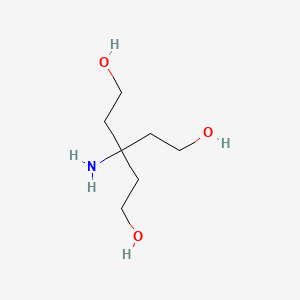

Tris(hydroxyethyl)aminomethane

説明

Historical Development and Adoption in Biochemical and Molecular Biological Systems

The industrial preparation of Tris(hydroxyethyl)aminomethane involves the exhaustive condensation of nitromethane (B149229) with formaldehyde (B43269) under basic conditions, a process utilizing repeated Henry reactions. itwreagents.com This produces the intermediate (HOCH₂)₃CNO₂, which is then hydrogenated to yield the final Tris compound. wikipedia.orgitwreagents.com Early academic work explored the chemistry of this beta-hydroxy amine, recognizing its structural relationship to the well-studied pentaerythritol (B129877) due to its multiple reactive units. richmond.edu

The adoption of Tris in biochemical and molecular biology laboratories became widespread due to its low cost and its buffering range coinciding with the typical physiological pH of most living organisms. wikipedia.orgchemodex.com It is extensively used as a component in various buffer solutions critical for research, such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA) buffers for nucleic acid electrophoresis. wikipedia.orgitwreagents.comsigmaaldrich.com Its applications are diverse, ranging from the purification of DNA and proteins to its use in electrophoresis buffers and PCR reactions. dcfinechemicals.comitwreagents.comrpicorp.com Furthermore, Tris is employed to increase the permeability of cell membranes and serves as a primary standard for standardizing acid solutions in chemical analysis. wikipedia.orgavantorsciences.com The compound's ability to provide a stable environment for nucleic acids and proteins has made it a staple in techniques like Western blotting, ELISA, and chromatography. sigmaaldrich.comsigmaaldrich.comsolubilityofthings.com

Foundational Role in Maintaining pH Stability in Complex Experimental Environments

The foundational role of this compound in the laboratory is its function as a biological buffer, maintaining a stable pH in experimental solutions. solubilityofthings.comnih.gov Buffers are crucial in biological research as many biochemical processes are sensitive to even minor fluctuations in hydrogen ion concentration. itwreagents.com The conjugate acid of Tris has a pKa of approximately 8.1 at 25°C, which gives it an effective buffering range between pH 7.0 and 9.2. wikipedia.orgbusinessresearchinsights.comdepauw.edu This range is ideal for a vast number of biological experiments, as it encompasses the physiological pH of most life forms. wikipedia.orgchemodex.comserva.de

Tris buffers are prepared by dissolving the Tris base in water and adjusting the pH to the desired level, typically with hydrochloric acid (HCl) to form a Tris-HCl buffer. sigmaaldrich.comitwreagents.com The resulting solution effectively resists pH changes, which is essential for maintaining the structure and function of enzymes, proteins, and nucleic acids during experiments. sigmaaldrich.comsolubilityofthings.com It is a key component in Tris-Buffered Saline (TBS), which is widely used as a wash buffer in immunoassays like ELISA and Western blotting. sigmaaldrich.com

A significant characteristic of Tris buffers is the temperature dependence of the pKa. itwreagents.com The pKa of Tris decreases as the temperature increases, which means the pH of a Tris buffer solution will change with temperature variations. wikipedia.orgruc.dk As temperature decreases from 25°C to 5°C, the pH of a Tris buffer increases by about 0.03 units per degree Celsius. wikipedia.org Conversely, as the temperature rises from 25°C to 37°C, the pH decreases by an average of 0.025 to 0.028 units per degree Celsius. wikipedia.orgitwreagents.com This property is critical and must be accounted for in experiments conducted at temperatures other than the one at which the buffer was prepared. wikipedia.orgitwreagents.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-2-(hydroxymethyl)propane-1,3-diol wikipedia.org |

| CAS Number | 77-86-1 wikipedia.org |

| Molecular Formula | C₄H₁₁NO₃ sigmaaldrich.com |

| Molecular Weight | 121.14 g/mol nih.gov |

| pKa (at 25°C) | ~8.1 wikipedia.orgsigmaaldrich.com |

| Effective pH Range | 7.1 - 9.1 wikipedia.org |

| Melting Point | 170-172 °C rpicorp.com |

| Appearance | White crystalline powder rpicorp.com |

Table 2: Temperature Dependence of Tris Buffer pH

| Temperature Change | Average pH Change per °C |

|---|---|

| Decrease (e.g., 25°C to 5°C) | +0.03 units wikipedia.org |

| Increase (e.g., 25°C to 37°C) | -0.025 to -0.028 units wikipedia.orgitwreagents.com |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Tris, THAM, Tris base, Trizma, Tromethamine, Trometamol wikipedia.orgitwreagents.com |

| Nitromethane | |

| Formaldehyde | |

| Tris(hydroxymethyl)nitromethane | |

| Hydrochloric Acid | HCl sigmaaldrich.com |

| Sodium Chloride | |

| Acetic Acid | |

| Boric Acid | |

| Ethylenediaminetetraacetic acid | EDTA sigmaaldrich.com |

Structure

3D Structure

特性

CAS番号 |

75376-20-4 |

|---|---|

分子式 |

C7H17NO3 |

分子量 |

163.21 g/mol |

IUPAC名 |

3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |

InChI |

InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |

InChIキー |

GKODZWOPPOTFGA-UHFFFAOYSA-N |

正規SMILES |

C(CO)C(CCO)(CCO)N |

製品の起源 |

United States |

Mechanistic Aspects of Buffering Capacity

Protonation Equilibria and Buffering Mechanism of the Amine Group

The buffering capacity of Tris(hydroxyethyl)aminomethane, often referred to as Tris, is derived from its primary amine group. itwreagents.comresearchgate.net This group can accept a proton, forming the conjugate acid, TrisH+. amerigoscientific.com This equilibrium is central to its function as a buffer. The chemical equation for this protonation equilibrium is:

(HOCH₂)₃CNH₂ + H⁺ ⇌ (HOCH₂)₃CNH₃⁺

The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. For Tris, the pKa of its conjugate acid is approximately 8.07 at 25°C. wikipedia.org This means it has an effective buffering range between pH 7.1 and 9.1. wikipedia.orghopaxfc.com Within this range, Tris can act as a proton reservoir, readily accepting or donating protons to resist significant changes in pH. amerigoscientific.com When the pH is adjusted, for instance with hydrochloric acid to a pH of around 8, the solution contains a mixture of the weak base (Tris) and its conjugate acid (TrisH+), establishing a stable buffer system. researchgate.net The protonation of the amine group is the key to this buffering action, allowing it to be widely used in various biochemical and molecular biology applications. itwreagents.comhopaxfc.com

Influence of Temperature on Buffering Performance and pH Shifts

A significant characteristic of Tris buffer is the temperature dependence of its pKa. itwreagents.comwikipedia.org The pKa of Tris decreases as the temperature rises, and conversely, increases as the temperature falls. researchgate.net This change is quite pronounced, with a reported decline of approximately 0.025 to 0.031 pKa units for every one-degree Celsius increase in temperature. itwreagents.comwikipedia.orgresearchgate.net For instance, a Tris buffer prepared to a pH of 7.8 at room temperature (25°C) will have a pH of about 8.4 at 0°C and 7.4 at 37°C. researchgate.net

This temperature-induced pH shift is a critical factor to consider in experimental design. amerigoscientific.com The ionization enthalpy of the buffer dictates the extent of the pKa change with temperature. researchgate.net For Tris, this enthalpy is relatively high, leading to its significant temperature sensitivity. researchgate.net Therefore, it is crucial to adjust the pH of a Tris buffer at the temperature at which it will be used to ensure accurate and stable pH control. broadleyjames.com

| Temperature (°C) | Approximate pH |

|---|---|

| 0 | 8.4 |

| 25 (Room Temperature) | 7.8 |

| 37 (Physiological Temperature) | 7.4 |

Effects of Ionic Strength and Salt Composition on Buffer Efficacy

The efficacy of a Tris buffer can be influenced by the ionic strength and the specific salt composition of the solution. amerigoscientific.com Changes in ionic strength can affect the buffering capacity, especially at the extremes of the buffer's effective pH range. amerigoscientific.com In many biological and chemical systems, adjusting the ionic strength with salts like sodium chloride (NaCl) can help optimize the buffer's performance. amerigoscientific.com For example, Tris-Buffered Saline (TBS) is a commonly used formulation where the addition of NaCl creates a buffer with an ionic environment that is isotonic to many biological fluids. sigmaaldrich.com

The composition of the buffer itself also plays a role in its ionic strength. For instance, preparing a buffer with Tris base versus Tris hydrochloride will result in different ionic strengths, even at the same pH. hamptonresearch.com This is because different amounts of acid or base are needed to titrate the buffer to the desired pH, which in turn affects the final concentration of ions in the solution. hamptonresearch.com The choice of buffer components can be critical, as even subtle changes in ionic strength can influence processes like protein crystallization. hamptonresearch.com Studies have shown that in certain applications, the rate of protein adsorption can be affected by the ionic strength of the Tris buffer, with the effect being more prominent at lower ionic strengths. imperial.ac.uk

| Buffer | Measured Conductivity (mS/cm) |

|---|---|

| HEPES | 13 |

| Tris | 43 |

| HEPES sodium | 43 |

This table illustrates how different buffer compositions can have varying conductivities, which is an indicator of ionic strength. hamptonresearch.com

Characterization as a pH Standard in Physiologically Relevant Ranges and Oceanographic Measurements

Tris buffer is recognized as a primary standard for pH measurements, particularly within the physiological pH range of 7.3 to 7.5. broadleyjames.comresearchgate.net A buffer solution containing specific molalities of Tris and its hydrochloride salt has been proposed as a pH standard, with assigned pH values at temperatures from 0° to 50°C. researchgate.net At 37°C, a standard Tris buffer solution has an assigned pH of 7.382. researchgate.net Its compatibility with biological fluids makes it a more suitable standard than some phosphate (B84403) buffers. broadleyjames.comresearchgate.net

In the field of oceanography, Tris buffer is a cornerstone for calibrating the 'total' pH scale. us-ocb.org It is used extensively in the preparation of artificial seawater (ASW) to serve as a standard for oceanic pH measurements. copernicus.orgcopernicus.orgresearchgate.net The pH of equimolal Tris buffer in ASW has been well-characterized over a range of temperatures, salinities, and pressures, allowing for precise calculations of pH in diverse marine environments. copernicus.org The stability of Tris buffer in ASW has been studied, and while there can be a slight decrease in pH over long-term storage due to factors like CO₂ infiltration, its stability is sufficient for many applications, including the calibration and validation of in situ pH sensors. copernicus.orgcopernicus.org

Applications in Molecular Biology Research

Strategies for Nucleic Acid Isolation and Stabilization

The integrity of DNA and RNA is paramount for downstream molecular analyses. Tris(hydroxyethyl)aminomethane plays a crucial role in the extraction and preservation of these fragile biomolecules. nbinno.com DNA, in particular, is highly sensitive to pH fluctuations, and extreme conditions can lead to its degradation through the breakdown of the phosphodiester backbone. nbinno.com Tris buffers maintain a stable pH, typically around 8.0, creating an environment that safeguards the structural integrity of nucleic acids during isolation procedures. whdsbio.cnhbdsbio.comyektatajhiz.com

During the initial step of DNA extraction, cell lysis, Tris buffer is often combined with ethylenediaminetetraacetic acid (EDTA) to form a TE buffer. whdsbio.cn EDTA chelates divalent metal ions like magnesium (Mg²⁺) and calcium (Ca²⁺), which are essential cofactors for nuclease enzymes (DNases and RNases) that degrade DNA and RNA. oiu.edu.sdwikipedia.orgbiochemazone.com By sequestering these ions, EDTA effectively inactivates these enzymes. oiu.edu.sdbiochemazone.com Tris complements this action by maintaining a constant pH, which is also crucial for minimizing nuclease activity and preventing acid hydrolysis. hbdsbio.comoiu.edu.sdresearchgate.net This buffering action is vital as the release of cellular contents can significantly alter the pH of the solution. whdsbio.cnyektatajhiz.com

Furthermore, Tris buffer assists in the process of DNA precipitation. hbdsbio.com By adjusting the ionic strength and pH of the solution when alcohol (like ethanol (B145695) or isopropanol) is added, Tris helps to promote the precipitation of DNA, making it easier to collect and purify. hbdsbio.com The resulting DNA pellet is often resuspended and stored in a Tris-based buffer, such as TE buffer, to ensure its long-term stability for use in subsequent applications like PCR or sequencing. nbinno.comgeneticeducation.co.inanilocus.org

Electrophoretic Separation Techniques

Electrophoresis is a cornerstone technique for separating nucleic acids and proteins based on their size and charge. This compound is a key ingredient in the buffer systems used for both agarose (B213101) and polyacrylamide gel electrophoresis, where it maintains a stable pH and provides ions to conduct the electric current. hbdsbio.com

For the separation of DNA and RNA fragments, agarose gel electrophoresis is the standard method. nih.gov The most commonly used running buffers for this technique are Tris-based: Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE). nih.govbio-rad.com In these buffers, Tris establishes and maintains a stable pH, ensuring that the phosphate (B84403) backbone of the nucleic acids remains negatively charged, allowing them to migrate towards the positive electrode.

TAE buffer has a lower buffering capacity than TBE and can become exhausted during prolonged electrophoresis runs. wikipedia.org However, linear, double-stranded DNA tends to migrate faster in TAE. wikipedia.org TBE buffer offers a higher buffering capacity and is recommended for resolving smaller DNA and RNA fragments (<1500 bp) as it yields sharper bands. sharebiology.comyoutube.com The borate (B1201080) in TBE, however, can inhibit the activity of certain enzymes, making TAE the preferred choice if the DNA is to be purified from the gel for downstream enzymatic applications like ligation. bio-rad.comsharebiology.comyoutube.com

Tris-based buffer systems are also integral to polyacrylamide gel electrophoresis (PAGE), particularly the discontinuous buffer system developed by Laemmli, which is widely used for separating proteins. bio-rad.com This system utilizes two different gel layers, a stacking gel and a resolving gel, with different pH values, both established by Tris-HCl buffers. antibodiesinc.comiitg.ac.in

Stacking Gel (pH 6.8): The top layer, the stacking gel, has a larger pore size and is buffered with Tris-HCl to a pH of 6.8. iitg.ac.inresearchgate.net At this pH, the glycine (B1666218) ions from the running buffer (which is at pH 8.3) are mostly in a zwitterionic (neutrally charged) state and migrate very slowly. antibodiesinc.comstackexchange.com This creates a moving ion boundary that concentrates the protein samples into a very thin band before they enter the resolving gel, leading to much sharper and better-resolved protein bands. antibodiesinc.comiitg.ac.instackexchange.com

Resolving Gel (pH 8.8): The bottom layer, the resolving gel, has a smaller pore size and a higher pH of 8.8, set by Tris-HCl. researchgate.net When the stacked proteins enter this gel, the higher pH causes the glycine ions to become negatively charged and accelerate, moving ahead of the proteins. stackexchange.com The proteins are then separated based on their molecular weight as they move through the tighter matrix of the resolving gel. antibodiesinc.com

Running Buffer (pH 8.3): The electrophoresis running buffer, typically containing Tris and glycine, is maintained at a pH of around 8.3. antibodiesinc.comnationaldiagnostics.com

This discontinuous Tris-glycine system allows for high-resolution separation of complex protein mixtures. bio-rad.com

Different molecular biology applications require specific buffer formulations to achieve optimal separation and resolution. This compound is the central component in several widely used systems.

| Buffer System | Key Components | Typical pH | Primary Application | Key Characteristics |

| Tris-Acetate-EDTA (TAE) | Tris, Acetic Acid, EDTA | ~8.3 | Agarose gel electrophoresis of DNA (>2 kb). wikipedia.org | Lower buffering capacity, faster DNA migration, no enzymatic inhibition. wikipedia.org |

| Tris-Borate-EDTA (TBE) | Tris, Boric Acid, EDTA | ~8.3 | Agarose and polyacrylamide gel electrophoresis of DNA/RNA (<2 kb). sharebiology.commpbio.com | Higher buffering capacity, better resolution for small fragments, borate can inhibit enzymes. sharebiology.com |

| Tris-Glycine | Tris, Glycine | ~8.3 | Native PAGE for proteins. | Used for separating proteins in their native, non-denatured state. mpbio.com |

| Tris-Glycine-SDS | Tris, Glycine, SDS | ~8.6 | SDS-PAGE for denatured proteins. | Most common running buffer for SDS-PAGE, separates proteins by molecular weight. nationaldiagnostics.com |

Implementation in Polymerase Chain Reaction (PCR) and Related Nucleic Acid Amplification Methods

Polymerase Chain Reaction (PCR) is a technique used to amplify specific segments of DNA. The performance of this method is highly dependent on the reaction conditions, especially pH. Tris-HCl buffer is a standard component of PCR reaction buffers, where its primary function is to maintain a stable pH, typically between 8.0 and 9.0. hbdsbio.comfishersci.comgenscript.com

This pH range is optimal for the activity and stability of thermostable DNA polymerases, such as Taq polymerase. hbdsbio.com The buffer protects the enzyme from significant pH shifts that can occur during the repeated heating and cooling cycles of PCR. hbdsbio.comgneechemical.com In addition to pH stabilization, the Tris buffer also provides an appropriate ionic environment that is crucial for maintaining the stability of the DNA double helix and the efficiency of primer-template binding. hbdsbio.com By ensuring a stable reaction environment, Tris-HCl buffer contributes to the specificity and yield of the PCR amplification, minimizing the formation of non-specific products. hbdsbio.com Some PCR buffers also include potassium chloride (KCl) and magnesium chloride (MgCl₂), with Tris-HCl providing the foundational buffering system. fishersci.comprospecbio.com

Impact on Nucleic Acid Hybridization Dynamics

Nucleic acid hybridization is the process where two complementary single-stranded nucleic acid molecules (DNA or RNA) anneal to form a double-stranded molecule. This principle underlies techniques such as Southern blotting, Northern blotting, and microarray analysis. The stability and specificity of this hybridization are critically influenced by factors like temperature, salt concentration, and pH.

Tris-based buffers are used in hybridization solutions to maintain a constant pH, which is essential for the stability of the hydrogen bonds that form between complementary base pairs. reddit.com Deviations from the optimal pH can disrupt these bonds and affect the specificity of probe binding to the target sequence. By providing a stable pH environment, typically between 7.0 and 8.0, Tris ensures that the hybridization reaction proceeds with high stringency, meaning the probe binds only to its intended target sequence, thereby reducing background noise and false-positive signals. The consistent ionic environment provided by the buffer also contributes to the stability of the newly formed duplexes.

Applications in Protein Biochemistry and Enzymology

Methodologies for Protein Purification and Solubilization

Tris(hydroxyethyl)aminomethane is a fundamental component in numerous protein purification and solubilization protocols. dcfinechemicals.comitwreagents.comhbdsbio.com Its buffering capacity, typically in the pH range of 7.0 to 9.0, is well-suited for maintaining the native conformation and activity of many proteins during extraction and subsequent purification steps. amerigoscientific.comwasteless.biowelltchemicals.comgbiosciences.com

In protein purification, Tris-based buffers are frequently employed in various chromatographic techniques. hbdsbio.com For instance, in ion exchange chromatography , adjusting the pH of the Tris buffer alters the surface charge of proteins, which dictates their binding affinity to the charged stationary phase, enabling their separation. hbdsbio.com It is also used as a mobile phase in affinity chromatography to facilitate the specific binding of a target protein to its ligand. hbdsbio.com Furthermore, Tris buffers are integral to the preparation of samples for gel electrophoresis , a technique used to separate proteins based on their size. itwreagents.comhbdsbio.com Specifically, Tris-glycine-SDS buffer is the standard running buffer for SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). sigmaaldrich.com

This compound also plays a role in the solubilization of proteins. dcfinechemicals.comitwreagents.com It is often a key ingredient in lysis buffers used to break open cells and release their protein content. The buffer helps to maintain a pH that is conducive to protein solubility and stability, preventing aggregation and precipitation. hbdsbio.comgbiosciences.comhbdsbio.com For example, Tris-HCl buffer is commonly used to extract soluble cytoplasmic proteins. gbiosciences.com

Application in Enzyme Activity Assays and Reaction Systems

The accurate measurement of enzyme activity is paramount in enzymology, and this compound is a widely used buffer in these assays. amerigoscientific.compatsnap.comrpicorp.com Its primary function is to maintain a constant pH throughout the enzymatic reaction, which is critical as enzyme activity is highly pH-dependent. welltchemicals.compatsnap.com

Tris buffers are employed in a variety of enzyme assay formats, including continuous spectrophotometric rate determinations. sigmaaldrich.comrsc.orgmdpi.comnih.gov In these assays, the activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time. For example, in the assay for elastase, a Tris-HCl buffer at pH 8.0 is used to maintain optimal conditions for the enzyme. sigmaaldrich.com Similarly, assays for trypsin and chymotrypsin (B1334515) utilize Tris-HCl buffers at specific pH values to ensure reliable kinetic data. rsc.org

The choice of buffer can significantly influence the outcome of an enzyme assay. acs.org For instance, a study on alkaline phosphatase found that the enzyme exhibited the highest activity in a Tris buffer at pH 9.1 compared to other buffers like glycine (B1666218). ubc.ca This highlights the importance of selecting the appropriate buffer and pH for the specific enzyme being studied. patsnap.com

Modulatory Effects on Enzyme Kinetics and Function

While this compound is a valuable tool in enzymology, it is not always an inert component in the reaction mixture. It can modulate enzyme kinetics and function through various mechanisms, which necessitates careful consideration during experimental design.

Considerations for Optimal Enzyme Kinetic Studies

The choice of buffer can have a significant impact on the kinetic parameters of an enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). acs.orgubc.ca For example, a study on a Mn2+-dependent dioxygenase (BLC23O) showed that the enzyme's kinetic parameters varied depending on the buffer used, with HEPES buffer yielding greater catalytic efficiency compared to Tris-HCl. acs.org In contrast, for the non-metalloenzyme trypsin, the kinetic parameters were comparable across HEPES, Tris-HCl, and sodium phosphate (B84403) buffers, suggesting that the buffer's influence is enzyme-specific. acs.orgresearchgate.net

The concentration of the Tris buffer can also affect enzyme activity. nih.gov Increasing the concentration of Tris has been shown to reduce the stability of some enzymes when they are immobilized. nih.gov Therefore, it is often recommended to determine the optimal buffer concentration that provides adequate buffering capacity without negatively impacting the enzyme's function. researchgate.net

Interactions with Metalloenzymes and Implications of Metal Ion Chelation

A significant consideration when using this compound is its ability to chelate metal ions. acs.orgresearchgate.netwikipedia.org Many enzymes, known as metalloenzymes, require metal ions as cofactors for their catalytic activity or structural stability. acs.org The primary amine and hydroxymethyl groups of Tris can bind to these metal ions, potentially removing them from the enzyme's active site and leading to a decrease in or complete loss of activity. acs.orgwikipedia.orgresearchgate.net

This chelating effect is particularly relevant for enzymes that depend on divalent cations such as Mg2+, Mn2+, and Zn2+. acs.orgresearchgate.netubc.ca For example, the activity of the Mn2+-dependent dioxygenase BLC23O was found to be influenced by the buffer's chelating properties, with the dissociation constant for manganese varying between different buffers. acs.org Similarly, Tris buffer has been shown to impact the activity of other metalloenzymes. researchgate.net Therefore, when studying metalloenzymes, it is crucial to consider the potential for metal ion chelation by Tris and to select a buffer that minimizes this interaction, or to supplement the reaction with an appropriate concentration of the required metal ion. researchgate.net

Mechanisms of Enzyme Inhibition by this compound

Beyond its effects on metalloenzymes, this compound can directly inhibit the activity of certain enzymes through various mechanisms. wikipedia.orgplos.org This inhibition is an important factor to consider, as it can lead to an underestimation of the enzyme's true kinetic parameters. plos.orgbiorxiv.org

One mechanism of inhibition is competitive inhibition, where Tris binds to the active site of the enzyme, preventing the substrate from binding. tandfonline.com Another mechanism is mixed inhibition, as observed with a GH1 β-glucosidase, where Tris can bind to both the free enzyme and the enzyme-substrate complex, leading to the formation of a non-productive complex. plos.org In this case, Tris binding was found to reduce the enzyme's affinity for its substrate. plos.org Computational docking studies have suggested that Tris can bind to pockets near the active site, thereby interfering with substrate binding. plos.orgbiorxiv.org The inhibitory effect of Tris has also been observed for other enzymes, including certain polyester (B1180765) hydrolases. nih.gov

Contributions to Protein Stability and Conformational Integrity Studies

Maintaining the stability and conformational integrity of proteins is essential for accurate biochemical and structural studies. gbiosciences.com this compound-based buffers are widely used to create a stable environment for proteins, helping to preserve their native structure and function. hbdsbio.commdpi.comresearchgate.net

Tris buffers are often chosen for their ability to maintain a constant pH, which is a critical factor in protein stability. welltchemicals.comhbdsbio.comresearchgate.net The amine-based structure of Tris allows it to maintain a stable pH even under freezing conditions, which is advantageous for long-term protein storage. researchgate.net Studies have shown that Tris buffer can stabilize proteins like bovine serum albumin (BSA) by interacting with the protein, likely through hydrogen bonding. researchgate.net However, the stabilizing effect of Tris can be protein-dependent; for example, purified glutamate (B1630785) dehydrogenase is more stable in phosphate buffer than in Tris buffer. mdpi.com

The interaction of Tris with the protein backbone can contribute to its stabilizing effect. researchgate.net However, it's important to note that these same interactions can sometimes interfere with certain experimental techniques. For instance, the primary amine group of Tris can react with other molecules, making it unsuitable for some chemical applications. itwreagents.com

Interactive Data Tables

Table 1: Effect of Different Buffers on the Kinetic Parameters of the Metalloenzyme BLC23O

| Buffer | Km (mM) | kcat (s-1) | kcat/Km (mM-1 s-1) |

| HEPES (pH 7.6) | 0.54 ± 0.01 | 0.45 ± 0.01 | 0.84 ± 0.02 |

| Tris-HCl (pH 7.4) | 0.24 ± 0.01 | 0.14 ± 0.01 | 0.58 ± 0.01 |

| Sodium Phosphate (pH 7.2) | 0.36 ± 0.01 | 0.28 ± 0.01 | 0.78 ± 0.02 |

Data adapted from a study on a Mn2+-dependent dioxygenase, illustrating how buffer choice affects enzyme kinetics. acs.org

Table 2: Kinetic Parameters of Trypsin in Different Buffers

| Buffer | Km (mM) | kcat (s-1) | kcat/Km (mM-1 s-1) |

| HEPES (pH 8.0) | 3.14 ± 0.14 | 1.51 ± 0.05 | 0.48 ± 0.02 |

| Tris-HCl (pH 8.0) | 3.07 ± 0.16 | 1.47 ± 0.04 | 0.48 ± 0.02 |

| Sodium Phosphate (pH 8.0) | 2.91 ± 0.02 | 1.53 ± 0.01 | 0.52 ± 0.01 |

Data showing that for the non-metalloenzyme trypsin, the kinetic parameters are largely independent of the buffer used. acs.orgresearchgate.net

Role in Cell and Tissue Culture Research

pH Maintenance in Cell Culture Media for Optimal Cellular Environments

Maintaining a stable physiological pH is critical for the in vitro cultivation of cells, as even minor fluctuations can significantly impact cell viability, growth, and function. Triethanolamine is used as a biological buffer to control the pH in culture media and other solutions used in bioprocessing. bostonbioproducts.com

With a pKa of approximately 7.76 at 25°C, TEA is effective at maintaining the pH within a range suitable for many types of cell cultures, typically between pH 7.0 and 8.5. bostonbioproducts.comsigmaaldrich.combio-world.com It functions by neutralizing acids and bases that accumulate as byproducts of cellular metabolism, thereby preventing drastic shifts in the pH of the culture environment. mpbio.com The buffering capacity of TEA is relevant for various applications, including its use in media for biochemical assays and as a stationary phase for liquid chromatography in biomolecule purification. bostonbioproducts.com The salt form, Triethanolamine hydrochloride, is also used to adjust and buffer pH. mpbio.com

Table 1: Buffering Properties of Triethanolamine

| Property | Value | Source(s) |

|---|---|---|

| pKa (at 25°C) | 7.76 | sigmaaldrich.combio-world.com |

| Effective pH Range | 7.0 - 8.5 | bostonbioproducts.com |

| Molecular Formula | C₆H₁₅NO₃ | nih.gov |

Influence on Cell Growth and Metabolic Regulation

Beyond its role as a pH stabilizer, Triethanolamine can directly influence cellular processes, including growth and metabolism. Research has shown that alkanolamines, including TEA, can affect phospholipid synthesis and the incorporation of choline (B1196258) into phospholipids (B1166683) in cultured cell lines. nih.gov

A significant area of research has focused on TEA's interaction with choline metabolism. Studies have indicated that TEA may interfere with the uptake of choline, an essential nutrient for building cell membranes and for methyl-group metabolism. nih.gov In a study using cultured Chinese Hamster Ovary (CHO) cells, TEA was shown to cause a dose-dependent decrease in the uptake of radiolabeled choline, with a maximal inhibition of approximately 60-70%. nih.gov This inhibition of choline uptake is a proposed mechanism by which TEA could impact cell proliferation and function. nih.gov It is suggested that chronic depression of choline pools can lead to a sequence of biochemical and cytological changes. nih.gov This is distinct from the effects of diethanolamine (B148213) (DEA), which has been shown to interfere with both choline uptake and its synthesis pathway. nih.gov

Table 2: Research Findings on Triethanolamine's Influence on Choline Metabolism

| Finding | Cell/Animal Model | Experimental Detail | Source(s) |

|---|---|---|---|

| Inhibition of Choline Uptake | Chinese Hamster Ovary (CHO) Cells | Dose-related decrease in ³H-choline uptake observed. | nih.gov |

| Maximal Inhibition | Chinese Hamster Ovary (CHO) Cells | ~60-70% inhibition of choline uptake at 1.34 to 3.4 mM TEA. | nih.gov |

| Altered Phospholipid Synthesis | Cultured hepatocytes and/or cell lines | Treatment with various alkanolamines reported to alter phospholipid synthesis and choline incorporation. | nih.gov |

Essential Component in Cell Lysis Protocols for Biomolecule Extraction

Cell lysis is a fundamental process in molecular biology required to break open cells and release their contents, such as proteins and nucleic acids, for analysis. The composition of the lysis buffer is critical for efficiently disrupting the cell membrane while preserving the integrity and activity of the target biomolecules.

Triethanolamine is used as a buffering agent in some cell lysis buffer formulations. sigmaaldrich.comsigmaaldrich.com While Tris-HCl is a more common component, TEA serves a similar function in maintaining a stable pH during the extraction process, which is crucial for preventing protein denaturation or degradation by pH-sensitive proteases. hbdsbio.com Its properties as a tertiary amine make it suitable for this purpose. sigmaaldrich.com In one study focused on optimizing protein solubility, a lysis buffer containing 10 mM Triethanolamine HCl was used as part of a screening method to prevent protein aggregation during extraction from E. coli. nih.gov The choice of buffer can be critical for downstream applications; for example, researchers might choose between TEA and other buffers like HEPES based on their chemical reactivity with probes or labels used in subsequent assays.

Table 3: Example Lysis Buffer Composition Including Triethanolamine

| Component | Typical Concentration | Purpose | Source(s) |

|---|---|---|---|

| Triethanolamine-HCl | 10-50 mM | pH Buffering (pH 7.0-8.5) | nih.gov |

| Salt (e.g., NaCl) | 150-600 mM | Provides appropriate ionic strength | nih.gov |

| Detergent (e.g., NP-40, Triton X-100) | 0.1-1.0% | Solubilizes cell membranes | |

| Chelating Agent (e.g., EDTA) | 1-5 mM | Inhibits metalloproteases and nucleases |

Interactions with Diverse Biological Molecules and Systems

Thermodynamic Characterization of Interactions with Peptides and Proteins

Tris(hydroxyethyl)aminomethane is not an inert buffer; it actively interacts with and often stabilizes proteins and peptides in solution. researchgate.net The hydroxyl and amine groups of the Tris molecule can form hydrogen bonds with amino acid residues such as glutamic acid, aspartic acid, alanine, glycine (B1666218), tryptophan, and cysteine, which can protect proteins from chemical degradation. nih.gov This stabilizing effect has been observed to strengthen with increasing concentrations of the buffer. researchgate.net

Thermodynamic studies, particularly through solubility measurements, have been employed to characterize these interactions. The favorability of these interactions can be quantified by the apparent transfer free energies (ΔG'tr) from water to the buffer solution. For a series of zwitterionic glycine peptides, the interactions with Tris buffer show a dependence on the length of the peptide. rsc.org While interactions with glycine and diglycine are unfavorable (positive ΔG'tr), they become favorable for longer peptides like triglycine (B1329560) and tetraglycine (B1346897) (negative ΔG'tr). rsc.org Remarkably, the favorable interactions between Tris buffer and these peptides can be extraordinarily high, even when compared to the effects of common denaturants like urea (B33335) and guanidine (B92328) hydrochloride. researchgate.netrsc.org

The transfer free energies for the peptide backbone unit (–CH2C=O–NH–) have been estimated from these measurements, further elucidating the nature of the interaction. researchgate.netrsc.org Beyond simple peptides, Tris has been shown to interact with and stabilize globular proteins such as Bovine Serum Albumin (BSA) and lysozyme (B549824). researchgate.netrsc.orgresearchgate.net For instance, the interaction between Tris and lysozyme has been confirmed with an apparent dissociation constant (KD) of 6.7 x 10⁻⁵ M. researchgate.net This interaction can induce structural rearrangements in the protein. researchgate.net

Table 1: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to 1.0 mol kg⁻¹ Tris Buffer at 298.15 K

| Peptide | ΔG'tr (J mol⁻¹) | Interaction Favorability |

|---|---|---|

| Glycine (Gly) | Positive Value | Unfavorable |

| Diglycine (Gly₂) | Negative Value | Favorable |

| Triglycine (Gly₃) | Negative Value | Favorable |

| Tetraglycine (Gly₄) | Negative Value | Favorable |

Data derived from studies on the interactions of zwitterionic glycine peptides with amine-based buffers. rsc.org

Protective Effects and Interactions with DNA Molecules

This compound exhibits protective effects on DNA molecules, primarily through its action as a hydroxyl radical (•OH) scavenger. nih.gov In studies investigating the effects of high linear energy transfer (LET) radiation on DNA, Tris was shown to provide significant protection against radiation damage. nih.gov This protection is evident in the reduction of both single-strand breaks (SSBs) and double-strand breaks (DSBs). nih.gov When compared to other radical scavengers like 2-mercaptoethanol (B42355) at similar •OH scavenging capacities, Tris showed distinct differences, indicating that other scavenger-dependent processes also contribute to the extent of DNA protection. nih.gov

The composition of Tris-containing buffers is also critical for DNA stability. For example, TE buffer, which consists of Tris-HCl and EDTA, is widely used for the stabilization and storage of DNA because it has a protective effect on DNA bases. vacutaineradditives.com The Tris component maintains a stable pH, while EDTA chelates divalent cations that are cofactors for DNases, thereby inhibiting enzymatic degradation.

Furthermore, Tris-HCl buffer can influence the interaction of DNA with various surfaces. In studies on the adsorption of DNA to soil constituents, it was found that materials like natural allophane, gibbsite, and kaolinite (B1170537) adsorbed significantly more DNA in a 0.1 M Tris-HCl buffer compared to a 0.1 M NaCl solution. researchgate.netjst.go.jp Conversely, montmorillonite (B579905) adsorbed less DNA in the Tris-HCl buffer. researchgate.netjst.go.jp These findings highlight that care should be taken when using Tris-HCl in studies involving the adsorption of extracellular DNA, as the buffer itself modifies the interaction. jst.go.jp

Table 2: Effect of Tris-HCl Buffer on DNA Adsorption by Various Materials

| Material | Effect on DNA Adsorption in 0.1 M Tris-HCl (pH 7.0) vs. 0.1 M NaCl |

|---|---|

| Natural Allophane | Significantly more adsorption jst.go.jp |

| Gibbsite | Significantly more adsorption jst.go.jp |

| Kaolinite | Significantly more adsorption jst.go.jp |

| Montmorillonite | Significantly less adsorption jst.go.jp |

This table summarizes the findings from a study investigating the effect of Tris-HCl buffer on DNA adsorption to soil constituents. jst.go.jp

Influence on Hemoglobin Oxygenation Characteristics and Anion Binding

The functional characteristics of hemoglobin, particularly its oxygen-binding properties, are linked to the binding of protons and anions, making them sensitive to the composition of the solvent buffer. researchgate.netpsu.edu Studies comparing the oxygenation of human hemoglobin in ionic buffers like Tris and zwitterionic buffers such as HEPES have revealed subtle but important differences. researchgate.netpsu.edu

When chloride concentrations are strictly controlled, Tris buffer has only small effects on hemoglobin's oxygen affinity, which are most apparent at low chloride concentrations and high pH. researchgate.netpsu.edu These observations have led to the suggestion that Tris buffers can bind chloride ions, which in turn reduces the interaction of chloride with its specific binding sites on the hemoglobin molecule. researchgate.netpsu.edu These sites include the NH₂-terminal valines of the α-chains and the β-lysine-82 residues. psu.edu Because Tris buffers prepared to have a lower pH contain increasing concentrations of Cl⁻, this can compound the measurement of ionic influences on hemoglobin function. psu.edu

Due to these interactions, it has been suggested that zwitterionic buffers like HEPES may allow for a more accurate assessment of hemoglobin-oxygen affinity and its sensitivity to anions and temperature compared to ionic buffers like Tris. researchgate.net Nonetheless, precise oxygen affinities for hemoglobin in Tris buffer have been defined under standard conditions. researchgate.netpsu.edu

Table 3: Half-Saturation Oxygen Pressure (P₅₀) of Human Hemoglobin in Tris and HEPES Buffers

| Buffer (0.10 M) | pH | P₅₀ (Torr) |

|---|---|---|

| Tris | 7.0 | 8.81 |

| HEPES | 7.0 | 8.95 |

| Tris | 7.4 | 5.24 |

| HEPES | 7.4 | 4.73 |

Conditions: [heme] = 0.60 mM, [Cl⁻] = 0.100 M, 25°C. Data extracted from studies comparing hemoglobin function in different buffers. psu.edu

Permeability Across Biological Membranes and Research Implications

This compound is not physiologically inert and can directly interact with and modify the permeability of biological membranes. researchgate.netnih.govasm.org Research on Escherichia coli has demonstrated that Tris buffer at pH 8.00 increases the permeability of the outer membrane. researchgate.netnih.govasm.org This effect was observed in both a smooth strain (D280) and a heptose-deficient lipopolysaccharide strain (F515) of the bacterium. researchgate.netnih.gov

The increased permeability was quantified by measuring the rate of whole-cell alkaline phosphatase activity, an enzyme located in the periplasmic space whose activity is limited by the penetrability of its substrate through the outer membrane. asm.org The Tris-mediated increase in permeability was dependent on both the concentration of the Tris buffer and the duration of exposure. researchgate.netnih.gov This effect was specific to Tris and not a result of allosteric activation of the enzyme. researchgate.netnih.gov Further evidence for increased permeability included enhanced sensitivity of the cells to lysozyme. researchgate.netnih.gov Exposure to Tris also resulted in the release of a limited quantity of cell envelope components. researchgate.netnih.gov

These findings have significant research implications, cautioning investigators that Tris buffer can interact with the biological systems under investigation, potentially altering membrane integrity and function. researchgate.netnih.gov

Table 4: Effect of Tris Concentration on Whole-Cell Alkaline Phosphatase Activity in E. coli O8 Strain F515

| Tris Concentration (M) | V₀ (µmol p-nitrophenol/min/mL) |

|---|---|

| 0 | 0.001 |

| 0.01 | 0.004 |

| 0.05 | 0.012 |

| 0.10 | 0.021 |

| 0.50 | 0.051 |

| 1.00 | 0.061 |

V₀ represents the initial velocity of the enzyme reaction, which serves as a measure of outer membrane permeability to the substrate p-nitrophenyl phosphate (B84403). Data from a study on Tris buffer modification of E. coli outer membrane permeability. asm.org

Synthesis and Derivatization for Advanced Research Applications

Recent Synthetic Routes for Symmetrical Tris-Compounds

The synthesis of symmetrical compounds built upon a central core is a significant area of organic chemistry. The inherent symmetry of the Tris molecule makes it an ideal starting point or structural motif for creating larger, C3-symmetrical molecules. Recent synthetic methodologies have focused on creating diverse tris-compounds with unique cores for various applications, from light-emitting devices to chemosensors. researchgate.netscribd.com

A variety of strategies have been developed to synthesize these molecules. For instance, new series of tris-imidazole compounds have been synthesized in a one-pot reaction from 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene in dry DMF under reflux conditions. researchgate.net Another approach involves the synthesis of melamine (B1676169) (triazine) dendrimers starting from the reaction of cyanuric chloride with N-(tert-butoxycarbonyl)-diamine in tetrahydrofuran (B95107) (THF). researchgate.netscribd.com The synthesis of symmetrical tris(acyl)phosphines (TAPs) has also been achieved conveniently from red phosphorus. researchgate.net

These synthetic routes often involve multi-step processes under specific conditions to achieve the desired complex structures. The choice of precursor and reaction conditions is critical in directing the synthesis towards the target tris-compound. researchgate.net

Table 1: Examples of Recent Synthetic Routes for Symmetrical Tris-Compounds

| Target Compound Class | Core Structure | Key Precursors | Reference |

| Tris-imidazole | Imidazole | 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene | researchgate.net |

| Melamine Dendrimers | Triazine | Cyanuric chloride, N-(tert-butoxycarbonyl)-diamine | researchgate.netscribd.com |

| C3v-Symmetrical Calix acs.orgarenes | Calix acs.orgarene | Pristine calix acs.orgarenes, Allyl protecting groups | acs.org |

| Tris(acyl)phosphines (TAPs) | Phosphorus | Red phosphorus, Acid chlorides | researchgate.net |

| N,N,N′-Tris- (2-methoxy-naphthalen-1-yl)-benzene-1,3,5-triamine | Benzene | 1-amino-2-methoxy-naphthalene, 1,3,5-tribromobenzene | researchgate.net |

Design and Applications of Functionalized Derivatives

The functional groups of Tris(hydroxymethyl)aminomethane serve as handles for derivatization, allowing for the creation of molecules with specific functions. By modifying the hydroxyl and amine groups, researchers have developed a vast library of Tris-based compounds for specialized applications.

The tripodal structure of Tris and its derivatives is exceptionally well-suited for the design of polydentate ligands in coordination and organometallic chemistry. researchgate.netrsc.org These ligands can coordinate to a central metal atom, creating stable complexes that often exhibit unique catalytic properties. fiveable.me The geometry of these ligands plays a crucial role in determining the structure and stability of the resulting metal complex. fiveable.me

Tris-based ligands have been developed for a wide range of catalytic applications. For example, Tris(hydroxymethyl)aminomethane itself has been used as an efficient, inexpensive, and recyclable organocatalyst for the one-pot, four-component synthesis of polyhydroquinoline derivatives under ultrasound irradiation. chesci.com More complex ligands, such as those based on tris(pyridyl)borate, have been used to create heteroleptic metal complexes with vacant sites that are advantageous for catalysis. rsc.org Similarly, a C3-symmetrical tris-mesoionic carbene (MIC) ligand based on a 1,3,5-triphenylbenzene (B1329565) scaffold has been coordinated with rhodium to catalyze the addition of arylboronic acids to α,β-unsaturated ketones. beilstein-journals.org The electronic properties of these ligands can be finely tuned, which has been shown to influence catalytic activity. For instance, the tris-MIC ligand demonstrated a stronger electron-donating character than its related tris-NHC analogue, impacting its performance. beilstein-journals.org

The versatility of Tris-based scaffolds has led to the development of numerous ligand families, including those incorporating pyrazolyl, phosphine, and ferrocene (B1249389) units, each with distinct coordination behaviors and applications in areas like asymmetric catalysis and the formation of supramolecular structures. rsc.orgmdpi.comnih.gov

Table 2: Selected Tris-Based Ligands and Their Catalytic Applications

| Ligand Type | Metal Center | Catalytic Application | Reference |

| Tris(hydroxymethyl)aminomethane (THAM) | (Organocatalyst) | Synthesis of polyhydroquinolines | chesci.com |

| 1,3,5-Triphenylbenzene-tris-MIC | Rhodium(I) | Addition of arylboronic acids to α,β-unsaturated ketones | beilstein-journals.org |

| Tris(pyridyl)borate (Tpyb) | Nickel(II) | Ethylene polymerization | rsc.org |

| Trisphosphinite | Iridium(I) | General catalysis | mdpi.com |

| Tris(2-pyridyl) pnictogen | (Not specified) | Potential in single-site organometallic catalysis | rsc.org |

In the field of analytical chemistry, particularly in acid-base titrations, Tris(hydroxymethyl)aminomethane serves a critical role not as a pH indicator, but as a primary standard. A primary standard is a substance of very high purity, stability, and known composition that is used to accurately determine the concentration of a titrant solution—a process known as standardization. mt.commerckmillipore.com

THAM is considered an excellent primary standard base for several reasons: it is non-hygroscopic (does not readily absorb moisture from the air), does not absorb atmospheric carbon dioxide, is stable in both solid form and aqueous solution, can be prepared in high purity, and can be dried without decomposition. mt.com It reacts stoichiometrically with strong acids like hydrochloric acid (HCl), making it ideal for standardizing acid solutions. mt.com

The reaction for the standardization of HCl with TRIS is: (HOCH₂)₃CNH₂ + H⁺ + Cl⁻ → (HOCH₂)₃CNH₃⁺ + Cl⁻ mt.com

While TRIS itself does not change color, the success of the titration depends on the correct choice of a separate pH indicator. The indicator must change color at a pH that corresponds to the equivalence point of the titration. For the titration of TRIS (a weak base) with HCl (a strong acid), the equivalence point occurs in the acidic pH range. Therefore, an indicator like phenolphthalein, which changes color at pH 8.2-10, would give a significant error. metrohm.com An indicator that changes color around pH 5 is required for an accurate result. metrohm.com

Table 3: Properties of Tris(hydroxymethyl)aminomethane as a Primary Standard

| Property | Significance in Volumetric Titrations | Reference |

| High Purity (>99.9%) | Allows for accurate weighing and calculation of moles. | mt.com |

| Non-hygroscopic | Mass does not change upon exposure to air, ensuring weighing accuracy. | mt.com |

| Stability | Stable as a solid and in solution; can be dried without decomposition. | mt.com |

| High Molecular Weight (121.14 g/mol ) | Reduces relative weighing error. | mt.com |

| Stoichiometric Reaction | Reacts completely and predictably with strong acids. | mt.com |

The biocompatibility and functional handles of Tris(hydroxymethyl)aminomethane make it a valuable component in the design of novel drug delivery systems. Its hydroxyl groups can be polymerized to form hydrogels, which are water-swollen polymer networks capable of encapsulating and releasing therapeutic agents in a controlled manner. For example, hydrogels based on N-acryloyl-tris-(hydroxymethyl) aminomethane have been synthesized and characterized for their potential in slow drug delivery applications. researchgate.net

Beyond forming the delivery vehicle itself, Tris can act as a stabilizing agent for delicate biologic drugs. In one study, Tris was shown to enhance the physicochemical stability of human growth hormone (hGH) in aqueous solutions. nih.govnih.gov Using techniques like HPLC, ELISA, and molecular docking, researchers demonstrated that Tris interacts with amino acid residues on the surface of the hGH protein, protecting it from degradation and aggregation. nih.gov

Furthermore, conjugating a Tris moiety to a drug molecule can enhance its therapeutic properties. The introduction of a tris(hydroxymethyl)aminomethane group to certain triterpene acids was found to markedly increase the cytotoxic activity of the resulting conjugates against cancer cells, suggesting its role in improving drug efficacy. nih.gov These applications highlight the versatility of Tris in pharmaceutical formulations, from creating delivery matrices to directly enhancing the stability and activity of therapeutic molecules. researchgate.netnih.gov

Chalcones are a class of compounds with a 1,3-diphenyl-2-propen-1-one backbone that are known to exhibit a wide range of biological activities. nih.gov By combining the chalcone (B49325) scaffold with a Tris-like central core, researchers have synthesized novel tris-chalcone derivatives with potent enzyme-inhibiting properties. nih.govresearchgate.net

A common synthetic route involves a three-step process starting with phloroglucinol, which acts as the central tri-functional core, and various substituted benzaldehydes to form the chalcone arms. nih.gov The resulting tris-chalcone compounds have been evaluated for their inhibitory activity against several key metabolic and neurological enzymes.

These derivatives have shown remarkable potency. For example, a series of fluoro-substituted tris-chalcones were tested against human carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase (α-Gly). nih.gov The compounds exhibited very low inhibition constants (Ki), indicating strong binding to the enzymes. These findings suggest that the tris-chalcone scaffold is a promising platform for developing potent and selective inhibitors for enzymes implicated in diseases like glaucoma, Alzheimer's disease, and type-2 diabetes. nih.govresearchgate.net

Table 4: Inhibitory Activity (Ki) of a Novel Tris-Chalcone Derivative (5i) Against Various Enzymes

| Enzyme Target | Inhibition Constant (Ki) in nM | Reference |

| hCA I | 19.58 ± 4.54 | nih.gov |

| hCA II | 12.23 ± 2.01 | nih.gov |

| AChE | 1.09 ± 0.21 | nih.gov |

| BChE | 8.30 ± 1.15 | nih.gov |

| α-Glycosidase | 0.93 ± 0.20 | nih.gov |

Compatibility and Considerations in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein. A common method involves reacting N-hydroxysuccinimide (NHS) esters with primary amines on a protein to form stable amide bonds. For decades, standard protocols have strictly advised against using Tris buffer for these reactions. nih.govthermofisher.com The rationale is that the primary amine of the Tris molecule will compete with the target amines on the protein, reacting with the NHS ester and reducing the efficiency of the desired conjugation. thermofisher.com Tris is often recommended as a quenching agent to stop the reaction once the desired level of conjugation is achieved. thermofisher.comnih.gov

However, recent research has challenged this long-held convention. A 2021 study investigated the compatibility of Tris buffer with NHS ester chemistry by monitoring the biotinylation of peptides and proteins. acs.orgnih.gov The results surprisingly showed that Tris does not significantly interfere with the labeling reaction. nih.govresearchgate.net The study compared the reaction in Tris buffer to the commonly used phosphate-buffered saline (PBS).

For example, the conversion of a model reaction at different pH values was measured:

At pH 7.4, the conversion was 3% in Tris versus 82% in PBS.

At pH 8.4, the conversion was 98% in Tris versus 95% in PBS. researchgate.net

These findings indicate that while the reaction is slower at lower pH in Tris, it is highly efficient at the slightly basic pH values (pH 8.0–8.5) typically used for NHS ester conjugations. nih.govresearchgate.net This suggests that the reactivity of the Tris amine is significantly lower than that of the primary amines on proteins under these conditions. Despite these new findings, it is also important to consider that Tris can have specific, non-covalent interactions with certain proteins, such as lysozyme (B549824), which could potentially influence biochemical assays. researchgate.net Therefore, while Tris may not be incompatible with NHS chemistry as previously thought, careful consideration of the specific protein and reaction conditions is still warranted. researchgate.net

Advanced Methodological Considerations and Experimental Challenges

Impact on Protein Crystallization and Crystal Growth Conditions

Tris(hydroxyethyl)aminomethane, commonly known as Tris, is extensively utilized as a buffering agent in protein crystallization due to its effectiveness in maintaining pH in the physiological range of 7.0 to 9.0. amerigoscientific.comnumberanalytics.com The selection of a buffer is a critical step in the crystallization process, as pH directly influences a protein's stability, solubility, and the interactions that lead to crystal formation. numberanalytics.comnumberanalytics.com Tris is generally considered a mild buffer, but its presence can be a significant variable in crystallization experiments. numberanalytics.com

The impact of Tris extends beyond simple pH control. The buffer molecule itself can influence crystal packing and quality. hamptonresearch.com A notable example is the crystallization of porcine pancreatic elastase (PPE). When crystallized in the presence of 50 mM Tris-HCl at pH 7.0 with 0.3 M sodium chloride, the resulting crystal lattice was contracted along its a- and c-axes compared to crystals grown in sulfate-containing conditions. nih.gov In this case, a Tris molecule was found bound to the S4 and S5 subsites of the enzyme, inducing a conformational change that was suggested to be responsible for the altered crystal packing. nih.gov This demonstrates that Tris can directly interact with proteins and influence their final crystalline arrangement.

Furthermore, the ionic strength of the Tris buffer solution is a key parameter. Different buffer preparations, such as Tris versus Tris-HCl, can have significantly different ionic strengths even at the same pH, which can affect reproducibility and crystal quality. hamptonresearch.com For instance, a 1.0 M Tris solution at pH 7.5 has a measured conductivity of 43 mS/cm, which is substantially higher than that of a 1.0 M HEPES solution at the same pH (13 mS/cm). hamptonresearch.com This difference in ionic strength could be a critical factor, particularly in low-ionic-strength crystallization conditions that use polymers as precipitants. hamptonresearch.com Researchers must consider not only the pH but also the specific chemical properties and ionic contribution of Tris when optimizing crystal growth conditions. numberanalytics.comhamptonresearch.com

Table 1: Influence of Tris on Porcine Pancreatic Elastase (PPE) Crystal Structure

| Crystallization Condition | Space Group | Unit-cell parameters (Å) | Key Finding |

|---|---|---|---|

| Typical Form (with sulfate) | P212121 | a = 49.91, b = 57.82, c = 74.27 | Sulfate (B86663) ion bound near the catalytic triad. |

| NaCl/Tris Form | P212121 | a = 48.97, b = 57.85, c = 73.91 | Crystal lattice contracted; Tris molecule bound to S4/S5 subsites, inducing conformational changes. nih.gov |

Stability and pH Shifts during Freeze-Thawing and Lyophilization Processes

The stability of this compound buffers during freeze-thawing and lyophilization is a critical consideration, particularly for the preservation of biological macromolecules like proteins and nucleic acids. researchgate.netbiopharminternational.com A significant challenge with Tris is its temperature-dependent pKa, which leads to substantial pH shifts upon cooling and freezing. researchgate.netresearchgate.netpromega.com For example, a Tris-HCl buffer prepared at pH 7.37 at 25°C can increase to a pH of approximately 8.54 at -30°C, a shift of about 1.2 units. researchgate.net This alkaline shift is primarily attributed to the high enthalpy of ionization of the Tris amine group and the temperature-dependent changes in its pKa. researchgate.netumn.edu

During the freezing process, as water crystallizes into ice, solutes like buffer components become increasingly concentrated in the remaining liquid phase, a phenomenon known as freeze-concentration. biopharminternational.com This can lead to the crystallization of buffer components, which further alters the pH of the unfrozen fraction. researchgate.net Studies using differential scanning calorimetry (DSC) and synchrotron X-ray diffractometry (SXRD) have shown that both the acidic (Tris-HCl) and basic (Tris base) forms of the buffer can crystallize during freeze-thawing. umn.edu Tris-HCl generally shows a higher propensity to crystallize than Tris base, and this crystallization is more pronounced at higher solute concentrations. umn.edu Conversely, the presence of Tris base can inhibit the crystallization of Tris-HCl in a concentration-dependent manner. umn.edu

Despite these challenges, Tris is often preferred over buffers like sodium phosphate (B84403) for lyophilization. biopharminternational.com Sodium phosphate buffers can experience a dramatic drop in pH during freezing due to the preferential crystallization of the dibasic salt, which can be detrimental to protein stability. biopharminternational.comresearchgate.net In contrast, Tris buffers exhibit a more moderate and predictable alkaline pH shift. researchgate.net The presence of Tris in solutions helps protect nucleic acids from degradation caused by pH swings during freeze-thaw cycles. mlo-online.comhorizondiscovery.com Therefore, while significant pH shifts occur, they are a known variable that can be accounted for in formulation development.

Table 2: pH Changes of Buffers During Freezing

| Buffer System (Initial pH at +25°C) | Final pH at -30°C | Approximate pH Shift | Primary Cause of Shift |

|---|---|---|---|

| 50 mM Sodium Phosphate (pH 7.0) | 3.4 | -3.6 units | Precipitation of dibasic sodium phosphate. researchgate.net |

| 20 mM Tris-HCl (pH 7.37) | 8.54 | +1.2 units | Temperature-dependent pKa change. researchgate.net |

| 20 mM Histidine-HCl (pH 5.4) | 6.2 | +0.8 units | Temperature-dependent pKa change. researchgate.net |

Potential Interference with Spectrophotometric Assays and Detection Methods (e.g., BCA, Bradford)

This compound can interfere with common protein quantification assays, a factor that requires careful consideration for accurate results. The extent and nature of the interference differ between assays like the bicinchoninic acid (BCA) assay and the Bradford assay.

BCA Assay: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA to produce a purple-colored complex. stanford.edu Tris contains a primary amine and has the potential to chelate copper ions, which can interfere with the assay and lead to inaccurate protein concentration measurements. reddit.com This interference can result in an elevated background signal. To mitigate this, it is often necessary to dilute the sample to reduce the Tris concentration to a compatible level or ensure that the standards are prepared in the exact same buffer as the unknown samples. stanford.edureddit.com

Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. abcam.com While generally considered compatible with Tris at low concentrations, high concentrations of Tris buffer can interfere with the assay. libios.frbio-rad.comwikipedia.org The interference arises because a high concentration of the basic Tris buffer can deplete free protons from the acidic dye solution, affecting the dye-protein interaction and leading to an overestimation of the protein concentration. wikipedia.org Some detergents, often used in lysis buffers containing Tris, can also interfere. For example, Sodium dodecyl sulfate (SDS) can bind to the Coomassie dye and produce a green color, which increases the absorbance at 595 nm independently of protein presence, weakening the sensitivity of the assay. researchgate.net As with the BCA assay, dilution of the sample is a common strategy to reduce the concentration of interfering substances to a tolerable level. bio-rad.com

Table 3: Compatibility of Tris Buffer with Common Protein Assays

| Assay | Mechanism of Interference | Maximum Tolerated Concentration (Typical) | Mitigation Strategy |

|---|---|---|---|

| BCA Assay | Chelation of copper ions by the Tris amine group. reddit.com | Varies; often requires dilution. | Dilute sample; use identical buffer for standards. stanford.edureddit.com |

| Bradford Assay | High buffer concentration can alter the pH of the acidic dye reagent. wikipedia.org | Generally compatible at lower concentrations. libios.frbio-rad.com | Dilute sample to reduce buffer concentration. bio-rad.com |

Compatibility and Synergistic Effects with Other Buffering Agents and Reagents

This compound is valued for its general compatibility with a wide range of biological molecules and reagents, allowing it to be used in complex experimental systems. amerigoscientific.comorganicintermediate.com It is a major component in many standard laboratory buffers, such as Tris-buffered saline (TBS), Tris-acetate-EDTA (TAE), and Tris-borate-EDTA (TBE), which are used for protein and nucleic acid electrophoresis and blotting. chemdad.combio-rad.com

A common and effective buffering system is created by blending Tris base with its conjugate acid, Tris-HCl. hopaxfc.com This combination allows for precise pH control within the 7 to 9 range. hopaxfc.com By adjusting the ratio of Tris base to Tris-HCl, researchers can tailor the buffer's pH for specific applications, such as enzymatic reactions or cell culture, while avoiding the "overshoot" that can occur when titrating with strong acids or bases like HCl or NaOH alone. bio-rad.comhopaxfc.com The use of a Tris/Tris-HCl system also helps to stabilize the ionic strength of the solution. hopaxfc.com

Tris can also be combined with other buffering agents to create "universal buffers" that provide a stable pH over a very broad range. For example, a buffer composed of Tris, Bis-Tris, and sodium acetate (B1210297) can provide a nearly linear buffering capacity from pH 3.5 to 9. nih.gov This is advantageous in experiments where pH is varied as a parameter. Tris is also frequently used in combination with glycine (B1666218) in discontinuous buffer systems for SDS-PAGE, where Tris-HCl buffers of different pH values in the stacking and resolving gels are critical for achieving sharp protein bands. bio-rad.com While Tris is broadly compatible, it can form complexes with certain metal ions and its primary amine can react with amine-reactive crosslinkers, which should be considered during experimental design. chemdad.cominterchim.fr

Q & A

Q. How do I select Tris buffer for experimental design, and what factors influence its effective pH range?

Tris is a primary amine buffer with a pKa of ~8.06 at 25°C, effective in pH 7.0–9.0. Its buffering capacity depends on temperature, as pH decreases by ~0.03 units per °C increase. For example, Tris-HCl (pH 8.0 at 25°C) will shift to pH 8.6 at 4°C. Methodologically, prepare buffers at the temperature used in experiments and validate pH post-preparation using calibrated electrodes .

Q. What is the role of Tris buffer in maintaining pH stability during DNA extraction?

Tris stabilizes lysate pH (typically pH 7.5–8.5), preventing DNA denaturation and nuclease activity. Its zwitterionic nature minimizes ionic interference with nucleic acid-protein interactions. For reproducibility, use Tris-EDTA (TE) buffers at pH 8.0 to avoid RNA degradation and ensure DNA solubility .

Q. What are the key differences between Tris base and Tris-HCl, and how do I choose between them?

Tris base is the free amine form, while Tris-HCl is its protonated salt. Tris base adjusts buffer alkalinity, whereas Tris-HCl provides chloride ions for ionic strength. For electrophoresis (e.g., SDS-PAGE), use Tris-HCl (pH 6.8–8.8) to maintain gel matrix stability. Adjust ratios empirically: 1 M Tris base titrated with HCl achieves desired pH .

Advanced Research Questions

Q. How do temperature variations during experiments affect Tris buffer pH, and how can this be mitigated?

Tris exhibits a temperature coefficient of -0.031 ΔpH/°C. For qPCR or enzyme assays, pre-equilibrate buffers to reaction temperatures. For cross-study comparisons, report buffer preparation temperatures and validate pH under experimental conditions. Use alternative buffers (e.g., HEPES) for temperature-sensitive protocols .

Q. How should I resolve conflicting cytotoxicity data when Tris is used in cell-based assays (e.g., SRB assay)?

Tris may interfere with colorimetric assays (e.g., SRB) by binding sulforhodamine B, altering optical density. Controls: (1) Include buffer-only wells to subtract background. (2) Validate cytotoxicity with ATP-based assays (e.g., CellTiter-Glo). (3) Test Tris concentrations ≤10 mM to minimize osmotic stress .

Q. What are the best practices for ensuring long-term stability of Tris buffers in enzymatic studies?

Tris buffers degrade via CO₂ absorption, increasing acidity. Store at 4°C in airtight containers; avoid freeze-thaw cycles. For alkaline phosphatase assays, replace Tris with carbonate buffers (pH >9.0) to prevent enzyme inhibition. Monitor pH monthly and recalibrate if shifts exceed ±0.1 units .

Q. Can Tris interfere with protein quantification or post-translational modification analyses?

Tris chelates divalent cations (e.g., Ca²⁺, Mg²⁺), potentially altering metalloprotein activity. For phosphoproteomics, use HEPES or MOPS to avoid phosphorylation artifacts. In Bradford assays, Tris >50 mM causes Coomassie dye precipitation—dialyze samples or dilute buffers .

Methodological Tables

| Tris Buffer Stability | Recommendations |

|---|---|

| Storage | 4°C, airtight containers |

| pH Monitoring | Monthly checks ±0.1 units |

| Avoided Conditions | Freezing, CO₂ exposure |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。